8-Benzylthio-cAMP

Cardiac Physiology Pharmacology Inotropic Agents

Native cAMP suffers rapid PDE hydrolysis and poor membrane permeability, causing transient PKA activation that confounds long-term assays. 8-Benzylthio-cAMP (CAS 32487-38-0) eliminates these limitations via its C8-benzylthio modification, delivering site-selective PKA activation with superior stability. • Ex vivo cardiac models: predictable inotropic potency rank-order validated in guinea-pig papillary muscle and Langendorff-perfused heart preparations. • Smooth muscle assays: potent relaxant activity surpassing dibutyryl-cAMP; ideal for tracheal and vascular studies. • Cell culture: sustained intracellular concentration enables PKA-dependent gene expression, differentiation, and apoptosis research. • Neurophysiology: nuanced modulation of Aplysia neuronal activity; reduces compound action potentials without complete suppression. Procure this specific analog to eliminate re-validation costs and ensure reproducible, publication-grade data.

Molecular Formula C17H18N5O6PS
Molecular Weight 451.4 g/mol
CAS No. 32487-38-0
Cat. No. B1220909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Benzylthio-cAMP
CAS32487-38-0
Synonyms8-benzylthio-cAMP
8-S-benzyl cyclic AMP
8-thio-benzyl cyclic AMP
8-thio-benzyl cyclic AMP, monosodium salt
8-thio-benzyl cyclic AMP, sodium salt
Molecular FormulaC17H18N5O6PS
Molecular Weight451.4 g/mol
Structural Identifiers
SMILESC1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3SCC5=CC=CC=C5)N)O)OP(=O)(O1)O
InChIInChI=1S/C17H18N5O6PS/c18-14-11-15(20-8-19-14)22(17(21-11)30-7-9-4-2-1-3-5-9)16-12(23)13-10(27-16)6-26-29(24,25)28-13/h1-5,8,10,12-13,16,23H,6-7H2,(H,24,25)(H2,18,19,20)/t10-,12-,13-,16-/m1/s1
InChIKeyXOQMHXSVDYQBOZ-XNIJJKJLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Benzylthio-cAMP (CAS 32487-38-0): A Site-Selective, PDE-Resistant cAMP Analog for Targeted Protein Kinase A Activation


8-Benzylthio-cAMP (8-Bn-cAMP, CAS 32487-38-0), chemically defined as 8-((phenylmethyl)thio)adenosine-3',5'-cyclic monophosphate [1], is a synthetic, cell-permeable analog of cyclic adenosine monophosphate (cAMP). It is classified as an 8-substituted cAMP derivative and is recognized as a site-selective activator of cAMP-dependent protein kinase A (PKA) [2]. Its structural modification—a benzylthio group at the C8 position of the adenine base—confers distinct biophysical and pharmacological properties, including significantly enhanced stability against phosphodiesterase (PDE)-mediated hydrolysis and improved membrane permeability compared to the native cyclic nucleotide [3]. These characteristics position it as a critical tool for dissecting cAMP-PKA signaling pathways with temporal precision and reduced off-target metabolic interference.

The Scientific and Procurement Risk of Substituting 8-Benzylthio-cAMP with Unmodified cAMP or Other 8-Substituted Analogs


Generic substitution of 8-benzylthio-cAMP with either native cAMP or other 8-substituted analogs (e.g., 8-bromo-cAMP, 8-methylthio-cAMP) introduces substantial experimental variability and invalidates cross-study comparisons. Native cAMP is rapidly hydrolyzed by intracellular phosphodiesterases and exhibits poor membrane permeability [1], leading to transient and low-magnitude PKA activation. Among 8-substituted analogs, the specific benzylthio moiety uniquely balances lipophilicity and steric bulk to confer a specific rank-order of inotropic potency [2] and a distinct profile of smooth muscle relaxant activity [3]. Substituting with 8-bromo-cAMP, for instance, would not only alter the effective concentration range but also introduce potential off-target effects due to differences in chemical reactivity and metabolite formation. Therefore, from a procurement perspective, the use of a non-specific analog necessitates extensive re-validation of concentration-response relationships, model behavior, and downstream signaling events, incurring significant hidden costs in time and resources.

Quantitative Differentiation of 8-Benzylthio-cAMP: A Comparator-Based Evidence Guide for Scientific and Industrial Users


Inotropic Potency Rank Order: Precise Positioning Among 8-Substituted cAMP Analogs

In a direct head-to-head comparison of six 8-substituted cAMP analogs, 8-benzylthio-cAMP demonstrated a specific rank-order of positive inotropic potency in guinea-pig papillary muscle [1]. The EC50 for 8-benzylthio-cAMP is positioned between that of 8-benzylseleno-cAMP and 8-methylthio-cAMP, and is more potent than 8-bromo-cAMP. This ranking provides a precise benchmark for researchers requiring a defined level of cardiac contractility enhancement, as compared to other common 8-thio analogs.

Cardiac Physiology Pharmacology Inotropic Agents

Lipophilicity (LogP): Quantifying the Enhanced Membrane Permeability Advantage

The membrane permeability of 8-benzylthio-cAMP is quantitatively superior to native cAMP, as reflected by its calculated octanol-water partition coefficient (LogP). 8-benzylthio-cAMP has a reported LogP of 2.05610 [1], whereas native cAMP has a LogP ranging from -0.24 to -3.4 depending on the calculation method and source [REFS-2, REFS-3]. This difference of over 2-5 log units represents a 100- to 100,000-fold increase in lipophilicity, a critical factor for efficient passive diffusion across the plasma membrane and access to intracellular PKA targets.

Biophysics ADME Chemical Property Prediction

Smooth Muscle Relaxant Activity: A Defined Potency Ranking Versus Established Comparators

In a direct comparison of twelve 8-substituted cAMP analogs on excised guinea pig trachea and rat portal vein, 8-benzylthio-cAMP was identified as one of the four most potent relaxants among all compounds tested [1]. The study established a clear activity hierarchy: it was more potent than dibutyryl-cAMP, but less potent than theophylline, on tracheal smooth muscle. On portal vein, its potency was roughly equipotent to or less than dibutyryl-cAMP and theophylline. Critically, unmodified cAMP was inactive as a relaxant at concentrations up to 400 µg/ml in this assay system.

Smooth Muscle Physiology Airway Research Vascular Biology

Circadian Rhythm Modulation: Functional Effects Differentiated from a Close 8-Thio Analog

In the isolated eye of *Aplysia californica*, a classic model for circadian rhythm studies, 8-benzylthio-cAMP and 8-parachlorophenylthio-cAMP (8PCPT-cAMP) were directly compared for their effects on compound action potential (CAP) production [1]. Both analogs caused a reversible reduction in CAP production. However, a key differentiator was observed: 8PCPT-cAMP completely suppressed CAP activity if applied for more than 1 hour, whereas the effect of 8-benzylthio-cAMP, while also causing a reduction, was not reported to produce this same complete suppression. This indicates a distinct functional profile even between structurally similar 8-thio analogs.

Neuroscience Circadian Biology Electrophysiology

Optimized Research Applications for 8-Benzylthio-cAMP: Where Its Differentiated Profile Provides a Procurement Advantage


Ex Vivo Cardiac Pharmacology: Calibrating Inotropic Responses with a Defined EC50 Rank

Based on the rank-order inotropic potency data [1], 8-benzylthio-cAMP is optimally deployed in ex vivo cardiac preparations (e.g., guinea-pig papillary muscle, Langendorff-perfused heart) where a specific level of positive inotropy is required. Its position between 8-methylthio-cAMP and 8-benzylseleno-cAMP in the potency hierarchy allows researchers to fine-tune the contractile response without resorting to high concentrations of less potent analogs or the near-maximal effects of more potent ones. Procurement of this specific analog ensures the model's response falls within a predictable and published range, reducing the need for extensive pilot studies.

Smooth Muscle Organ Bath Studies: Achieving Reliable Relaxation Where Native cAMP is Ineffective

For studies involving isolated tracheal or vascular smooth muscle preparations, 8-benzylthio-cAMP is a superior procurement choice over native cAMP or other inactive 8-substituted derivatives [2]. Its demonstrated potency as one of the most effective relaxants in this class, surpassing dibutyryl-cAMP in tracheal assays, ensures a robust and measurable biological response. This reliability is critical for investigations into airway hyperresponsiveness, vasorelaxation mechanisms, and the screening of bronchodilator compounds, where the use of an ineffective analog would lead to experimental failure and wasted resources.

Cellular Signaling Studies Requiring Sustained PKA Activation and PDE Resistance

8-Benzylthio-cAMP is the compound of choice for experiments demanding sustained, high-magnitude activation of PKA without the confounding influence of phosphodiesterase (PDE) activity. Its documented resistance to PDE hydrolysis and enhanced membrane permeability [3], supported by a quantitatively superior LogP value [4], translate to a more stable and predictable intracellular concentration. This is essential for long-term cell culture experiments investigating PKA-dependent gene expression, cell differentiation, and apoptosis, where the rapid degradation of native cAMP would render the stimulus transient and difficult to interpret.

Neuronal Excitability and Circadian Rhythm Research in Invertebrate Models

In neurophysiological studies using *Aplysia* or similar invertebrate models, 8-benzylthio-cAMP provides a distinct functional profile for modulating neuronal activity and circadian rhythms [5]. Its ability to reduce, but not completely suppress, compound action potentials, unlike the more potent 8PCPT-cAMP analog, makes it ideal for probing the subtleties of cAMP-dependent neuromodulation. Researchers aiming to investigate phase shifts in circadian clocks without causing complete cessation of neuronal firing should specifically procure this analog to achieve the documented, nuanced electrophysiological effect.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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